Niobium pentachloride

説明

Niobium pentachloride, also known as niobium (V) chloride, is a yellow crystalline solid . It is often used as a precursor to other compounds of niobium . It is a highly specialized Lewis acid in chemical synthesis, activating alkenes for the carbonyl-ene reaction and the Diels-Alder process .

Synthesis Analysis

Industrially, niobium pentachloride is obtained by direct chlorination of niobium metal at 300 to 350 °C . In the laboratory, it is often prepared from Nb2O5 . Niobium pentachloride has proved to be a powerful activating agent for various organic reactions .

Molecular Structure Analysis

Each niobium center in niobium pentachloride is six-coordinate, but the octahedral coordination is significantly distorted . The equatorial niobium–chlorine bond lengths are 225 pm (terminal) and 256 pm (bridging), while the axial niobium-chlorine bonds are 229.2 pm and are deflected inwards to form an angle of 83.7° with the equatorial plane of the molecule .

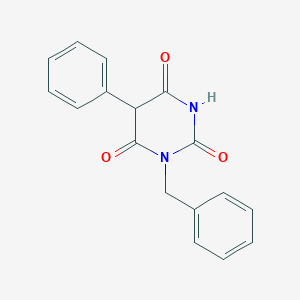

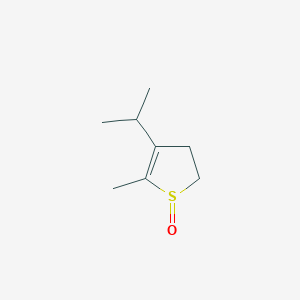

Chemical Reactions Analysis

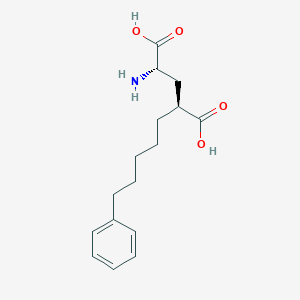

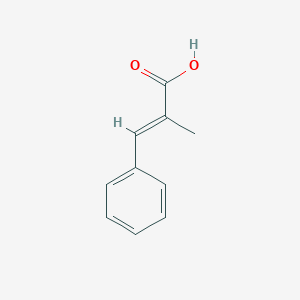

Niobium pentachloride has proven to be a powerful activating agent for Diels-Alder or conjugate addition reactions of cycloenones . It is also used in various types of reactions, such as oxidation, reduction, alkylation, dealkylation, polymerization, aromatization, protein synthesis, and practical water splitting .

Physical And Chemical Properties Analysis

Niobium pentachloride is a yellow crystalline solid with a high melting point . It is widely used in the field of catalysis, semiconductor devices, and batteries .

科学的研究の応用

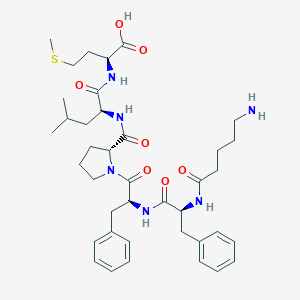

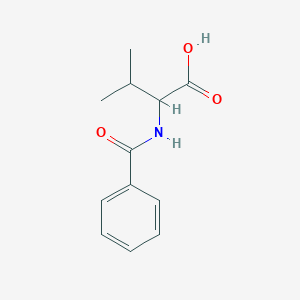

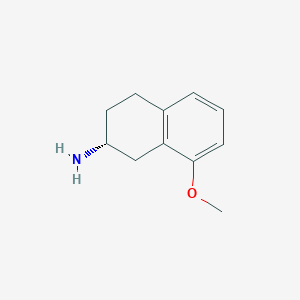

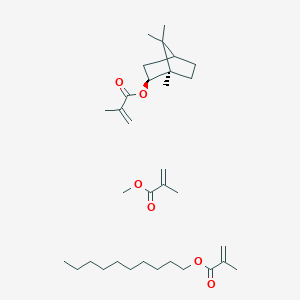

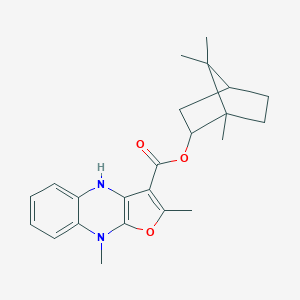

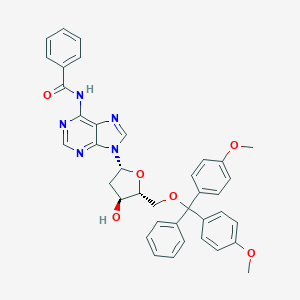

Organic Synthesis

Niobium pentachloride has proved to be a powerful activating agent for various organic reactions . This oxophylic reagent possesses a good Lewis acidity and has received increasing attention in recent years . Different outcomes from more common Lewis acids have been achieved in some reactions .

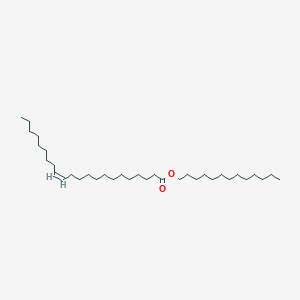

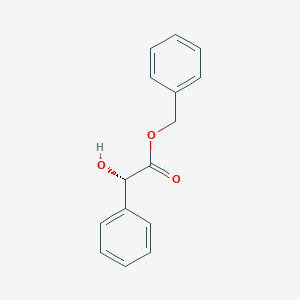

Ring Opening of Epoxides

Niobium pentachloride is used in the ring opening of epoxides . The reaction of epoxides with NbCl5 is very fast and follows different paths and mechanisms depending on the substrate structure and the reaction medium .

Preparation of Red Phosphors

Niobium pentachloride is used as a precursor to prepare K2NbF7:Mn4+ red phosphors for white light-emitting diode (LED) devices .

Synthesis of Fluorescein Dye Derivatives

Niobium pentachloride acts as a Lewis acid to synthesize fluorescein dye derivatives for dye-sensitized solar cells .

Dopant in Thermoelectric Materials

Niobium pentachloride is used as a dopant to enhance the thermoelectric properties of n-type tin selenide .

Catalyst in Organic Chemistry

Niobium pentachloride is widely studied as a strong Lewis acid catalyst in organic chemistry . It has been used as an acid catalyst or even as a support for other catalysts .

作用機序

Target of Action

Niobium pentachloride (NbCl5) is a powerful activating agent that primarily targets cycloenones . It is often used as a precursor to other compounds of niobium .

Mode of Action

Niobium pentachloride interacts with its targets through a process known as activation. In the presence of niobium pentachloride, cycloenones undergo Diels-Alder or conjugate addition reactions . Furthermore, niobium pentachloride can form mixed chloro-aryloxide compounds .

Biochemical Pathways

It is known that the compound plays a significant role in the formation of niobium oxo clusters . These clusters are formed through a process known as esterification, which involves the release of water molecules that react with niobium atoms .

Pharmacokinetics

It is known that the compound is a yellow crystalline solid that hydrolyzes in air . It is often used in its solid form and may be purified by sublimation .

Result of Action

The activation of cycloenones by niobium pentachloride results in the formation of Diels-Alder or conjugate addition products . Additionally, the compound can form mixed chloro-aryloxide compounds . In the context of niobium oxo cluster formation, niobium pentachloride leads to the creation of clusters with different nuclearities .

Action Environment

The action of niobium pentachloride can be influenced by environmental factors such as temperature and humidity . For instance, the solvothermal synthesis of niobium pentachloride in benzyl alcohol, which leads to the formation of niobium oxo clusters, is influenced by the reaction temperature .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

特性

IUPAC Name |

pentachloroniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5ClH.Nb/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBDIEWMOMLKOO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Nb](Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NbCl5, Cl5Nb | |

| Record name | niobium(V) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Niobium(V)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Niobium pentachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Niobium_pentachloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044348 | |

| Record name | Niobium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow highly deliquescent solid; [Merck Index] Yellow lumps with an acidic odor; [Alfa Aesar MSDS] | |

| Record name | Niobium pentachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15965 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Niobium pentachloride | |

CAS RN |

10026-12-7 | |

| Record name | Niobium pentachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium pentachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium chloride (NbCl5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of niobium pentachloride?

A1: The molecular formula of niobium pentachloride is NbCl5, and its molecular weight is 270.17 g/mol.

Q2: What is the structure of niobium pentachloride?

A2: Niobium pentachloride exists as a dimer (Nb2Cl10) in the solid state, exhibiting a bioctahedral structure with two bridging chlorine atoms. [] In the gas phase, it exists as a monomer with a trigonal bipyramidal geometry. []

Q3: What spectroscopic data is available for niobium pentachloride?

A3: Research has utilized several spectroscopic techniques to characterize NbCl5. Nuclear Quadrupole Resonance (NQR) spectroscopy revealed chlorine and niobium resonances, providing insights into bonding characteristics. [, ] Raman spectroscopy, in conjunction with normal coordinate analysis, has been employed to study NbCl5 complexes, specifically those with phosphoryl chloride (POCl3), elucidating vibrational modes and bonding interactions. [] Infrared (IR) spectroscopy has also been used to identify characteristic functional groups in NbCl5 and its derivatives. [, ]

Q4: How does niobium pentachloride react with water vapor?

A4: [] When exposed to moist air, niobium pentachloride undergoes hydrolysis, releasing hydrogen chloride (HCl) and forming hydrated niobium pentoxide (niobic acid). The reaction rate is controlled by water diffusion across an intermediate product layer.

Q5: Can niobium pentachloride be used in the presence of sodium chloride?

A5: [] Yes, sodium chloride plays a crucial role in separating niobium pentachloride from iron chloride. It forms a stable complex with NbCl5 (sodium hexachloroniobate), facilitating the purification of niobium compounds.

Q6: Is niobium pentachloride stable in air?

A6: [, ] Niobium pentachloride is highly sensitive to moisture and readily hydrolyzes in air. Proper handling requires an inert atmosphere, such as nitrogen, to prevent degradation. Glove box setups have been devised to ensure the stability of NbCl5 during experimental procedures.

Q7: What are the catalytic applications of niobium pentachloride?

A7: Niobium pentachloride serves as a versatile Lewis acid catalyst in various organic reactions:

- Protection and Deprotection: NbCl5 catalyzes the formation and cleavage of protecting groups in organic synthesis. []

- Reduction: It facilitates the reduction of organic compounds, expanding its synthetic utility. []

- Cyclization: NbCl5 promotes cyclization reactions, enabling the synthesis of complex cyclic molecules. [, , ]

- Addition Reactions: It catalyzes addition reactions, including Diels-Alder and conjugate additions, showcasing its versatility in building molecular complexity. [, ]

- Substitution Reactions: NbCl5 facilitates substitution reactions, providing an alternative pathway for modifying organic molecules. []

- Rearrangement Reactions: It mediates rearrangement reactions, offering a way to access structurally diverse compounds. []

Q8: How does niobium pentachloride compare to other Lewis acid catalysts like tantalum pentachloride in terms of activity and selectivity?

A8: [] Research indicates that niobium pentachloride often exhibits higher catalytic activity and selectivity compared to tantalum pentachloride. For example, in the alkylation of anisole with tert-butanol, NbCl5 demonstrated superior performance in terms of yield and para-selectivity.

Q9: Can niobium pentachloride be used as a heterogeneous catalyst?

A9: [] Yes, NbCl5 can be immobilized on solid supports, such as perlite, to create heterogeneous catalysts. This approach offers advantages like recyclability, simplified workup procedures, and reduced waste generation.

Q10: How is niobium pentachloride activated as an ethylene polymerization catalyst?

A10: [] The catalytic activity of NbCl5 in ethylene polymerization is significantly enhanced by the addition of oxygen donor ligands. This modification results in the formation of more active catalytic species, leading to improved polymerization performance.

Q11: Have computational methods been applied to study niobium pentachloride?

A11: [] Yes, Density Functional Theory (DFT) calculations have been employed to investigate the reaction mechanisms of multicomponent reactions catalyzed by NbCl5. These studies provide valuable insights into the energetics of reactive intermediates and transition states, furthering our understanding of the catalytic process.

Q12: Is there information available on the structure-activity relationship (SAR) of niobium pentachloride derivatives in catalysis?

A12: [] Research on ethylene polymerization using NbCl5 derivatives with various oxygen donor ligands has revealed valuable SAR insights. Mononuclear complexes generally exhibit higher catalytic activity compared to dinuclear counterparts. Additionally, the presence of specific oxygen donors significantly impacts catalytic activity, polymer molecular weight, and other polymerization characteristics.

Q13: What are the applications of niobium pentachloride in material science?

A13: [, , ] NbCl5 serves as a precursor for synthesizing various niobium-containing materials, including:

Q14: Are there any environmental concerns associated with niobium pentachloride?

A14: While specific details on the environmental impact of NbCl5 are limited in the provided research, it's important to note that it's a moisture-sensitive compound that hydrolyzes to release hydrogen chloride (HCl), a corrosive and toxic gas. [] Responsible handling, use, and disposal are crucial to minimize potential environmental risks.

Q15: What analytical techniques are commonly used to characterize niobium pentachloride and its derivatives?

A15: Researchers employ a range of analytical techniques to characterize NbCl5 and its related compounds:

- X-ray Diffraction (XRD): This technique is crucial for determining the crystal structure and phase identification of NbCl5-derived materials, such as NbN and Nb2O5. [, , , ]

- X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of niobium and other elements in thin films and materials. []

- Scanning Electron Microscopy (SEM): SEM visualizes the surface morphology and microstructure of NbCl5-derived materials, offering insights into particle size, shape, and distribution. [, , ]

- Transmission Electron Microscopy (TEM): TEM provides high-resolution imaging of the internal structure and morphology of nanomaterials, enabling a deeper understanding of their properties. []

- Energy-Dispersive X-ray Spectroscopy (EDAX): EDAX analysis, often coupled with SEM or TEM, determines the elemental composition of materials, confirming the presence of niobium and other elements. []

- Brunauer-Emmett-Teller (BET) Surface Area Measurements: BET analysis quantifies the surface area and porosity of materials, which are critical parameters for applications like catalysis and gas separation. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。